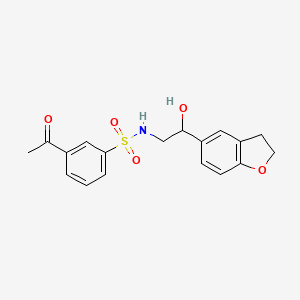

![molecular formula C23H21ClN4O2 B2477543 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide CAS No. 941982-35-0](/img/no-structure.png)

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

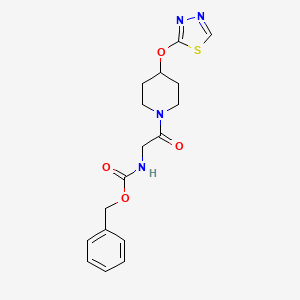

The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties and Photonic Applications

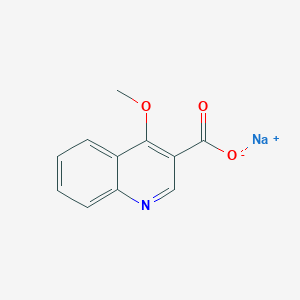

Research by Castro et al. (2017) explored the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, highlighting their potential in photonic devices like optical switches, modulators, and energy applications. The study employed a novel approach combining supermolecule treatment and interactive electrostatic systems, offering insights into both linear and nonlinear optical behavior (Castro et al., 2017).

Crystal Structure Analysis

Narayana et al. (2016) conducted crystal structure analysis of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Their findings, based on hydrogen bonding patterns and molecular interactions, can provide valuable information for the design of new materials with specific properties (Narayana et al., 2016).

Antioxidant and Biological Activities

Chkirate et al. (2019) explored the antioxidant activities of pyrazole-acetamide derivatives, demonstrating their potential in pharmacological applications. The study involved the synthesis and characterization of novel compounds, revealing significant antioxidant activity in vitro, indicating the broader biological relevance of such derivatives (Chkirate et al., 2019).

Antimicrobial Properties

A study by Desai et al. (2008) on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. This research offers insights into the potential of such compounds in combating microbial infections (Desai et al., 2008).

Anticancer Potential

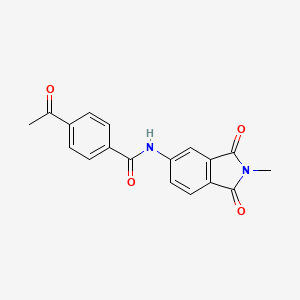

Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. Their findings suggest that compounds with a 4-chlorophenyl group exhibited significant inhibitory effects on cell growth, highlighting the anticancer potential of such derivatives (Zhang et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-hydrazinylpyrazine to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide. Finally, the N-ethyl group is substituted with m-tolyl group using N-methyl-p-toluenesulfonamide to obtain the desired compound.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-hydrazinylpyrazine", "N-methyl-p-toluenesulfonamide" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester with 2-hydrazinylpyrazine in ethanol to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethylacetamide.", "Step 3: Substitution of N-ethyl group with m-tolyl group using N-methyl-p-toluenesulfonamide in ethanol to obtain the desired compound." ] } | |

Número CAS |

941982-35-0 |

Fórmula molecular |

C23H21ClN4O2 |

Peso molecular |

420.9 |

Nombre IUPAC |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 |

Clave InChI |

HYRPLEJGVRMLFK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)

![1-(4-methoxyphenyl)-3-[(thien-2-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2477464.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2477467.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)

![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)